Glycogen Phosphorylase b Inhibitory Potency Comparison: 1-(β-D-Glucopyranosyl)thymine vs. 1-(β-D-Glucopyranosyl)uracil
Although direct Ki values for 1-(β-D-glucopyranosyl)thymine (CKB) have not been published as of this analysis, its binding mode has been determined at 1.9 Å resolution and compared with the co-crystal structure of the closely related analog 1-(β-D-glucopyranosyl)uracil (PDB 3BCS). Both ligands occupy the catalytic site and promote the inactive T-state, but the 5-methyl group of CKB makes additional van der Waals contacts with the 280s loop, predicting enhanced inhibitory potency relative to the uracil congener [1]. This structural distinction renders CKB the preferred probe when probing the 5-methyl pocket of glycogen phosphorylase.
| Evidence Dimension | Predicted increase in binding affinity conferred by 5-methyl substitution |
|---|---|
| Target Compound Data | CKB (5-methyl) interacts with 280s loop residues via methyl group; resolution 1.9 Å [1] |
| Comparator Or Baseline | 1-(β-D-glucopyranosyl)uracil (no methyl); resolution 2.1 Å (PDB 3BCS) [2] |
| Quantified Difference | Qualitative structural evidence; quantitative Ki difference not reported |
| Conditions | Muscle glycogen phosphorylase b (rabbit), T-state conformation, X-ray diffraction |
Why This Matters
For researchers designing glycogen phosphorylase inhibitors, the 5-methyl group exploits a validated hydrophobic pocket absent in the uracil analog, potentially improving selectivity and potency.
- [1] Sovantzis, D.A. et al. (2007). PDB ID: 3BD7 – Glycogen Phosphorylase complex with 1(-D-glucopyranosyl) thymine. RCSB Protein Data Bank. View Source
- [2] PDB ID: 3BCS – Glycogen Phosphorylase complex with 1(-D-glucopyranosyl) uracil. RCSB Protein Data Bank. View Source
